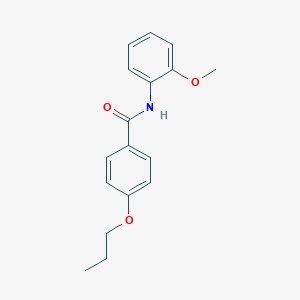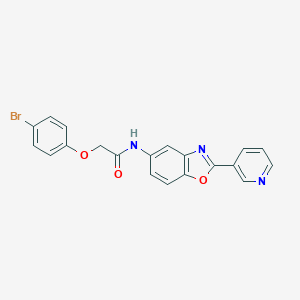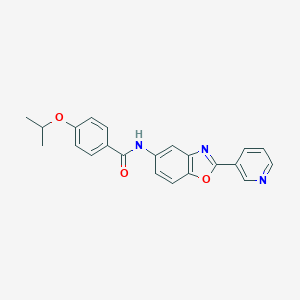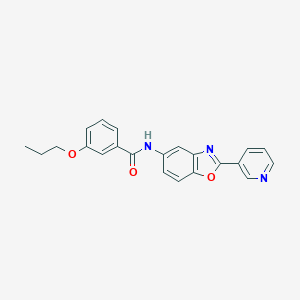![molecular formula C22H33NO2 B245145 5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)
5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The purpose of
Wirkmechanismus
TAK-659 works by inhibiting the activity of specific kinases that are involved in cell signaling pathways. These kinases include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, TAK-659 disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, TAK-659 has been shown to reduce inflammation and improve immune function. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TAK-659 in lab experiments is its specificity for certain kinases. This allows researchers to target specific signaling pathways and study their effects on cellular processes. However, one limitation of using TAK-659 is its potential for off-target effects. Like all kinase inhibitors, TAK-659 can inhibit other kinases besides its intended targets, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other drugs to enhance its anticancer effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to TAK-659 treatment. Additionally, researchers are exploring the potential use of TAK-659 in the treatment of other diseases besides cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in scientific research. Its specificity for certain kinases makes it a valuable tool for studying cellular signaling pathways, and its anticancer effects make it a potential candidate for cancer therapy. While there are limitations to using TAK-659 in lab experiments, its favorable pharmacokinetic profile and potential for combination therapies make it an exciting area of research for the future.
Synthesemethoden
The synthesis method for TAK-659 involves several steps. The first step is the reaction of tert-butyl (2-bromoethyl) carbamate with cyclopentylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with phenylacetylene in the presence of a copper catalyst. The final step involves the reduction of the resulting alkyne with lithium aluminum hydride to yield TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in the proliferation and survival of cancer cells.
Eigenschaften
Molekularformel |
C22H33NO2 |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
5-[tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C22H33NO2/c1-21(2,3)23(17-18-24)16-10-9-15-22(25,20-13-7-8-14-20)19-11-5-4-6-12-19/h4-6,11-12,20,24-25H,7-8,13-18H2,1-3H3 |
InChI-Schlüssel |
VZTIQIZAOFOTOF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)




![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)

![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)